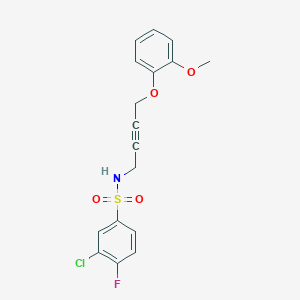![molecular formula C16H15F3N4O2S B2440882 N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide CAS No. 337928-59-3](/img/structure/B2440882.png)
N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H15F3N4O2S and its molecular weight is 384.38. The purity is usually 95%.
BenchChem offers high-quality N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Compounds and Cancer Research
- Copper and nickel coordination compounds using derivatives of hydrazinecarbothioamide, including the specified compound, have shown potential in inhibiting the growth of human leukemia cancer cells in vitro (Pakhontsu et al., 2014).
Synthesis of Novel Compounds
- Hydrazinecarbothioamide derivatives have been used in the synthesis of various new chemical compounds, including 4-oxothiozolidine derivatives and thiazole derivatives, which are key for creating dendrimers (Darehkordi & Ghazi, 2013).
Antimicrobial Activity
- Arylazopyrazole pyrimidone clubbed heterocyclic compounds synthesized using hydrazinecarbothioamide derivatives have been evaluated for antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).
Development of Novel Heterocyclic Systems
- The compound has been utilized in creating heterocyclic systems, contributing to advancements in organic chemistry and drug design (Ghosh et al., 1979).
DNA/Protein Binding and Cytotoxicity Studies
- N-substituted thiosemicarbazone based copper(II)/nickel(II) complexes, which can be derived from the compound , have been studied for their interactions with DNA and proteins, along with their cytotoxicity against lung cancer cell lines (Muralisankar et al., 2016).
Mechanism of Action
Target of Action
The primary target of our compound is a non-receptor tyrosine-protein kinase. This kinase plays a crucial role in various cellular processes related to growth, survival, and cytoskeleton remodeling in response to external stimuli . Specifically, it interacts with a protein involved in these pathways.
Mode of Action
Our compound engages in a specific interaction with its target. It forms hydrogen bonds, which lead to changes in the protein’s conformation. These structural alterations affect downstream signaling pathways, ultimately influencing cell behavior. The trifluoromethyl group in the compound plays a key role in this interaction, lowering the pKa of a cyclic carbamate within the protein .
Action Environment
Environmental factors matter! Temperature, pH, and other conditions influence our compound’s efficacy and stability. Think of it as a chemical chameleon adapting to its surroundings.
properties
IUPAC Name |
1-methyl-3-[[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2S/c1-20-15(26)22-21-13(24)12-6-3-7-23(14(12)25)9-10-4-2-5-11(8-10)16(17,18)19/h2-8H,9H2,1H3,(H,21,24)(H2,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHHLAAAAOJTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4,6-trichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2440805.png)
![6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2440806.png)
![6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2440808.png)

![3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B2440812.png)
![1-({1-[2-(Naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2440813.png)
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2440814.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2440815.png)

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2440819.png)
![methyl 2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2440821.png)